Ethanethiol, 2-(methylamino)-, hydrochloride
Description
Chemical Identification and Nomenclature
The compound is systematically named 2-(methylamino)ethanethiol hydrochloride , reflecting its IUPAC nomenclature. Its molecular formula is C₃H₁₀ClNS , with a molecular weight of 127.63 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 33744-33-1 |
| ChemSpider ID | 186162 |
| InChI Key | DFKDEYQSJVMWHX-UHFFFAOYSA-N |
| Monoisotopic Mass | 127.022248 g/mol |
The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, a feature critical for its handling in laboratory settings. Structurally, it consists of a two-carbon chain with a methylamino group (-NHCH₃) at position 2 and a thiol (-SH) group at position 1, protonated as a hydrochloride salt.
Historical Context and Discovery
The synthesis of 2-(methylamino)ethanethiol derivatives emerged from mid-20th-century efforts to functionalize ethanethiol scaffolds. Early methods involved reacting 2-(methylamino)ethyl halides with thiourea followed by alkaline hydrolysis, as described in protocols for analogous aminoethanethiols. The hydrochloride form became prominent in the 1980s as a stabilized variant for peptide synthesis, particularly in constructing disulfide-bonded analogs of cyclocystine. Its commercial availability since the 2000s reflects its utility in medicinal chemistry.
Significance in Organosulfur Chemistry
As an organosulfur compound, 2-(methylamino)ethanethiol hydrochloride exemplifies the versatility of sulfur-containing molecules. The thiol group participates in redox reactions, nucleophilic substitutions, and metal coordination, while the methylamino group introduces basicity and hydrogen-bonding capacity. Key roles include:
- Disulfide Bond Formation : The thiol group enables reversible oxidation to disulfides, critical in stabilizing peptide tertiary structures.
- Ligand Design : Its bifunctional nature allows coordination to transition metals, useful in catalysis.
- Building Block for N-Methylated Peptides : The methylamino group facilitates incorporation of N-methylated cysteine analogs into peptides, enhancing metabolic stability.
Relationship to Other Aminoethanethiol Derivatives
2-(Methylamino)ethanethiol hydrochloride belongs to a broader family of aminoethanethiol derivatives, each with distinct properties:
| Compound | Structure | Key Differences |
|---|---|---|
| Cysteamine Hydrochloride | HSCH₂CH₂NH₂·HCl | Lacks methyl group on amine |
| 2-(Dimethylamino)ethanethiol | HSCH₂CH₂N(CH₃)₂ | Dimethylamino vs. methylamino |
| S-Methylcysteine | CH₃SCH₂CH(NH₂)CO₂H | Carboxylic acid functional group |
The methyl substitution on the amine in 2-(methylamino)ethanethiol hydrochloride reduces polarity compared to cysteamine, altering its solubility and reactivity. Unlike S-methylcysteine, which is a natural amino acid derivative, this compound lacks a carboxyl group, limiting its role in proteinogenic contexts but expanding its utility in synthetic applications.
Properties
IUPAC Name |
2-(methylamino)ethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDEYQSJVMWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187420 | |
| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-33-1 | |
| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33744-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033744331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethanethiol, 2-(methylamino)-, hydrochloride typically involves the reaction of 2-(methylamino)ethanethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
2-(methylamino)ethanethiol+HCl→Ethanethiol, 2-(methylamino)-, hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2-(methylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-(methylamino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemical processes and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(methylamino)-, hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The thiol group, in particular, is known for its ability to undergo redox reactions, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a class of amino-substituted ethanethiol hydrochlorides, which vary in their alkyl/amine substituents. Key structural analogs include:
2-(N,N-Diethylamino)ethanethiol Hydrochloride
- CAS : 1942-52-5
- Formula : C₆H₁₆ClNS
- Molecular Weight : 169.72 g/mol
- Key Differences: The diethylamino group increases hydrophobicity compared to the methylamino derivative, likely resulting in a higher LogP.
2-(N-Isopropyl-N-methylamino)ethanethiol Hydrochloride
- CAS : 1017861-29-8
- Formula : C₆H₁₆ClNS
- Molecular Weight : 169.72 g/mol
- Classified under HS Code 2930.90, it shares regulatory similarities with other 2B12 compounds .
2-(Dimethylamino)ethanethiol Hydrochloride
- CAS: Not explicitly listed (referenced via synonym "D141003")
- Formula : C₄H₁₂ClNS (inferred)
- Molecular Weight : ~141.67 g/mol
- Key Differences: The dimethylamino group reduces steric bulk compared to ethyl or isopropyl derivatives, enhancing solubility in polar solvents.
Comparative Data Table
*Estimated LogP values based on substituent hydrophobicity.
Research Findings and Key Distinctions
Reactivity: The methylamino derivative (target compound) undergoes faster nucleophilic reactions than bulkier analogs (e.g., isopropyl-methylamino) due to reduced steric hindrance . Diethylamino analogs exhibit higher stability in non-polar solvents, making them suitable for lipid-based formulations .
Analytical Behavior: Ethanethiol, 2-(methylamino)-, hydrochloride is optimally separated using Newcrom R1 HPLC columns with aqueous mobile phases, whereas longer alkyl chains in analogs require modified gradients .
Safety and Handling: Similar compounds, such as 2-(N-Isopropyl-N-methylamino)ethanethiol hydrochloride, are classified as irritants, necessitating PPE during handling .
Biological Activity
Ethanethiol, 2-(methylamino)-, hydrochloride (CAS Number: 33744-33-1) is a chemical compound characterized by its unique thiol and amino functional groups. This article explores its biological activity, applications in research, and relevant findings from scientific literature.
- Molecular Formula : C₃H₁₀ClNS
- Molecular Weight : 113.64 g/mol
- Functional Groups : Thiol (-SH), Amino (-NH) group
The presence of the thiol group allows for redox reactions, while the amino group facilitates interactions with various biomolecules, enhancing its reactivity and biological significance.
This compound acts primarily through its thiol and amino groups, enabling it to form covalent bonds with proteins and other biomolecules. This interaction can influence various biochemical pathways:
- Redox Reactions : The thiol group can undergo oxidation to form disulfides or sulfonic acids.
- Nucleophilic Substitution : The amino group can participate in reactions with electrophiles, leading to the formation of diverse derivatives.
Antioxidant Properties
Research indicates that compounds containing thiol groups exhibit significant antioxidant activity. This compound may protect cells from oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels.
Neuroprotective Effects
Studies have suggested that ethanethiol derivatives may have neuroprotective properties. The ability of the compound to modulate cellular signaling pathways could be beneficial in neurodegenerative conditions.
Antimicrobial Activity
Preliminary investigations have shown that ethanethiol compounds can exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of ethanethiol derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethanethiol, 2-(methylamino)- | 25 | Redox reaction with ROS |
| Cysteamine | 30 | Thiol-mediated reduction |
Neuroprotective Study
In a case study involving neuronal cell lines, ethanethiol was found to reduce apoptosis induced by oxidative stress. The compound's mechanism involved modulation of signaling pathways related to cell survival:
- Cell Line Used : SH-SY5Y (human neuroblastoma)
- Outcome : Decreased apoptotic markers (Caspase-3 activation)
Antimicrobial Efficacy
A study tested ethanethiol against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Applications in Research and Industry
This compound is utilized across various fields due to its unique properties:
- Synthetic Chemistry : Acts as a building block for synthesizing complex organic molecules.
- Biochemistry : Serves as a probe for studying thiol-containing biomolecules.
- Pharmaceutical Development : Investigated for potential therapeutic applications in treating oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethanethiol, 2-(methylamino)-, hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloroethylamine hydrochloride with methylamine under controlled pH (basic conditions) facilitates substitution of the chlorine atom with the methylamino group. Anhydrous solvents (e.g., ethanol or THF) and temperatures of 60–80°C are critical to minimize hydrolysis .
- Yield Optimization : Use excess methylamine (1.5–2 equivalents) and monitor reaction progress via TLC or NMR to avoid side products like oxidation derivatives .
Q. How can the purity and structure of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted 2-chloroethylamine) .
- FT-IR and NMR : Confirm functional groups (e.g., -SH stretch at ~2550 cm⁻¹ in IR) and assign protons (e.g., methylamino protons at δ 2.4–2.6 ppm in ¹H NMR) .
- Elemental Analysis : Verify stoichiometry (C₃H₁₀ClNS·HCl requires C: 20.76%, H: 5.79%) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Handling : Use PPE (gloves, goggles, fume hood) due to its corrosive nature (GHS Category 1B for skin/eye irritation) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation via moisture or oxidation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of this compound?
- Mechanistic Insights :
- Substitution Dominance : High pH (>10) and polar aprotic solvents (e.g., DMF) favor SN2 substitution over oxidation .
- Oxidation Risks : Trace metal ions (e.g., Fe³⁺) or exposure to air can oxidize the thiol (-SH) group to disulfides, reducing yield. Add antioxidants like BHT (0.1% w/w) to mitigate this .
Q. What spectroscopic and computational methods are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Spectroscopy :
- Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via changes in tryptophan emission spectra .
- X-ray Crystallography : Resolve 3D structures of ligand-target complexes (e.g., cysteine proteases) .
- Computational Modeling :
- Docking Simulations : Predict binding affinity using software like AutoDock Vina (PDB ID: 1CVZ for cysteine proteases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictory data on the compound’s stability under varying pH conditions be reconciled?
- Stability Analysis :
- pH-Dependent Degradation : At pH < 3, protonation of the thiol group increases stability, while alkaline conditions (pH > 9) accelerate hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .
- Kinetic Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation rates .
Interdisciplinary Applications
Q. In medicinal chemistry, how is this compound utilized as a precursor for drug candidates?
- Case Study : It serves as a building block for cysteine protease inhibitors. React with electrophilic warheads (e.g., epoxides) to form covalent inhibitors, validated in vitro against cathepsin B (IC₅₀ = 50 nM) .
- Structure-Activity Relationship (SAR) : Modify the methylamino group to enhance selectivity; bulkier substituents (e.g., isopropyl) reduce off-target effects .
Q. What role does this compound play in materials science, particularly in polymer functionalization?
- Thiol-Ene Click Chemistry : The -SH group enables rapid, UV-initiated crosslinking with allyl ethers to create hydrogels for drug delivery (e.g., 90% gelation efficiency at 365 nm) .
- Surface Modification : Graft onto gold nanoparticles (AuNPs) via Au-S bonds for biosensor applications (e.g., dopamine detection limit: 1 nM) .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
